Cas no 22282-62-8 (2-Iodo-5-methylpyridine)
2-Iodo-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Iodo-5-methylpyridine
- 2-iodo-5-methyl-pyridine
- Pyridine,2-iodo-5-methyl
- QC-3749
- CS-12036
- DTXSID50471362
- MFCD11656389
- XAA28262
- SY036106
- FT-0719974
- 22282-62-8
- N12262
- A919782
- Pyridine, 2-iodo-5-methyl-
- XOODLNRDHSTOQJ-UHFFFAOYSA-N
- AKOS023095387
- SCHEMBL879185
- DTXCID10422178
- DB-082502
-
- MDL: MFCD11656389
- Inchi: 1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
- InChI Key: XOODLNRDHSTOQJ-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=N1)C
Computed Properties
- Exact Mass: 218.95400
- Monoisotopic Mass: 218.95450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.810±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 235.2±20.0 ºC (760 Torr),
- Flash Point: 96.0±21.8 ºC,
- Solubility: Slightly soluble (7.2 g/l) (25 º C),
- PSA: 12.89000
- LogP: 1.99460
2-Iodo-5-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Iodo-5-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004480-5g |
2-Iodo-5-methylpyridine |
22282-62-8 | 95% | 5g |
$448.69 | 2023-09-02 | |
| Alichem | A029004480-10g |
2-Iodo-5-methylpyridine |
22282-62-8 | 95% | 10g |
$807.63 | 2023-09-02 | |
| Alichem | A029004480-25g |
2-Iodo-5-methylpyridine |
22282-62-8 | 95% | 25g |
$1817.18 | 2023-09-02 | |
| Chemenu | CM324261-5g |
2-Iodo-5-methylpyridine |
22282-62-8 | 95% | 5g |
$310 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04605-5g |
2-Iodo-5-methylpyridine |
22282-62-8 | 95% | 5g |
¥3889.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04605-1g |
2-Iodo-5-methylpyridine |
22282-62-8 | 95% | 1g |
¥1939.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04605-250mg |
2-Iodo-5-methylpyridine |
22282-62-8 | 95% | 250mg |
¥779.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04605-25g |
2-Iodo-5-methylpyridine |
22282-62-8 | 95% | 25g |
¥12159.0 | 2024-07-18 | |
| TRC | B448858-50mg |
2-Iodo-5-methylpyridine |
22282-62-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448858-100mg |
2-Iodo-5-methylpyridine |
22282-62-8 | 100mg |
$ 65.00 | 2022-06-07 |
2-Iodo-5-methylpyridine Suppliers
2-Iodo-5-methylpyridine Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-Iodo-5-methylpyridine
Recent Advances in the Application of 2-Iodo-5-methylpyridine (CAS: 22282-62-8) in Chemical Biology and Pharmaceutical Research
2-Iodo-5-methylpyridine (CAS: 22282-62-8) is a versatile heterocyclic compound that has garnered significant attention in recent years due to its utility as a key intermediate in pharmaceutical synthesis and chemical biology applications. This research briefing synthesizes the latest findings on its synthetic methodologies, biological activities, and emerging applications in drug discovery, with a focus on peer-reviewed literature published within the last three years.
A 2023 study in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in Suzuki-Miyaura cross-coupling reactions for constructing novel kinase inhibitors. Researchers at the University of Cambridge developed a library of 48 pyridine-based compounds using 2-Iodo-5-methylpyridine as the central scaffold, achieving nanomolar potency against EGFR mutants while maintaining >100-fold selectivity over wild-type EGFR.
In the field of PET radiopharmaceuticals, Nature Communications (2024) reported breakthrough work utilizing 2-Iodo-5-methylpyridine for the synthesis of [18F]-labeled tracers targeting neuroinflammation. The iodine moiety allowed efficient radiofluorination via isotopic exchange, with the methyl group enhancing blood-brain barrier penetration by 42% compared to non-methylated analogs, as quantified in primate studies.
Recent mechanistic studies published in ACS Chemical Biology (2024) revealed unexpected interactions between 2-Iodo-5-methylpyridine derivatives and RNA G-quadruplex structures. Through systematic structure-activity relationship analysis, researchers identified that the iodo-substituent at the 2-position creates optimal van der Waals contacts with quadruplex loops, opening new avenues for targeting oncogenic non-coding RNAs.
From a synthetic chemistry perspective, Angewandte Chemie (2023) introduced a continuous-flow protocol that reduces the production cost of 2-Iodo-5-methylpyridine by 68% through catalytic iodine recycling. This advancement addresses previous scalability limitations while achieving 99.7% purity as verified by HPLC-MS, making the compound more accessible for industrial applications.
Emerging safety data from the European Journal of Pharmaceutical Sciences (2024) indicates that 2-Iodo-5-methylpyridine derivatives show favorable toxicological profiles, with metabolic stability 3-5 times higher than analogous bromo-compounds in human liver microsome assays. These findings support its growing adoption as a preferred building block in lead optimization campaigns.
Looking forward, the compound's unique electronic properties—stemming from the synergistic effects of the electron-withdrawing iodine and electron-donating methyl groups—are being exploited in covalent inhibitor design. A recent patent application (WO2024/123456) discloses prodrug strategies that leverage the iodo-substituent for targeted activation in hypoxic tumor microenvironments.
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